N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades . Allegretti and Ferreira (2013) reported cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via Pt-carbene intermediate to differentially substituted regioisomeric isoxazoles . A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:InChI=1S/C14H11N3O2S/c18-13 (8-4-5-11-12 (6-8)20-7-15-11)16-14-9-2-1-3-10 (9)17-19-14/h4-7H,1-3H2, (H,16,18)
. Chemical Reactions Analysis
Isoxazole derivatives have been shown to have a wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity . Several marketed drugs with isoxazole nucleus belong to different categories with diverse therapeutic activities .Physical And Chemical Properties Analysis
The IUPAC Name of this compound is N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-1,3-benzothiazole-6-carboxamide. Its molecular weight is 285.32.Scientific Research Applications
Chemical Synthesis and Characterization
Research on compounds with structural elements similar to N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide often focuses on the synthesis and characterization of novel organic molecules. For instance, studies have explored the unexpected hydrolysis of related compounds, revealing insights into their chemical stability and reactivity under various conditions, which is crucial for understanding their potential applications in synthetic chemistry and drug development (Rouchaud et al., 2010).
Pharmacological Potential
Related research delves into the pharmacological implications of benzamide derivatives, investigating their metabolism, cellular uptake, and excretion. This includes identifying human metabolites of similar compounds and exploring the transporter-mediated renal and hepatic excretion. Such studies are foundational for drug design and understanding the pharmacokinetics of potential therapeutic agents (Umehara et al., 2009).
Material Science Applications
In material science, the synthesis and characterization of aromatic polyimides incorporating elements akin to N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide have been explored. Such research contributes to the development of materials with desirable properties such as solubility, thermal stability, and specific heat capacity. This has implications for creating high-performance polymers for various industrial applications (Butt et al., 2005).
Photopharmacology
The study of compounds that undergo structural changes upon exposure to light, such as the azobenzene-based nonsymmetric liquid crystal dimer discussed in one paper, can provide valuable insights into the development of photoresponsive materials. These materials have potential applications in creating stimuli-responsive systems that can be used in various fields, including drug delivery systems and molecular switches (Paterson et al., 2016).
Environmental Degradation
Understanding the environmental degradation of structurally similar herbicides and compounds provides insights into their persistence and transformation in soil and aqueous systems. This research is essential for assessing the environmental impact of such compounds and developing strategies for their safe use and disposal (Camper et al., 2001).
Safety And Hazards
As per the available information, this compound is intended for research use only and not for human or veterinary use.
Future Directions
Given the wide spectrum of biological activities and therapeutic potential of isoxazole derivatives, there is a significant amount of contemporary investigation being pursued on these compounds worldwide . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-19-12-7-6-9(8-13(12)20-2)14(18)16-15-10-4-3-5-11(10)17-21-15/h6-8H,3-5H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZAXHCCYANHSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C3CCCC3=NO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide |
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